![molecular formula C10H15NO4 B2725013 2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 378245-84-2](/img/structure/B2725013.png)
2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a diastereomeric derivative of norbornene . It has been synthesized and polymerized using ring-opening metathesis polymerization (ROMP) .
Synthesis Analysis
The synthesis of this compound involves the polymerization of the monomers in a controlled manner . The polymerization reactions proceeded in a controlled manner as evidenced in part by linear relationships between the monomer-to-catalyst feed ratios and the molecular weights of the polymer products .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic framework with two methyl groups attached to the 2,3-positions of the bicyclic system . The compound also contains two carboxylate groups, making it a dicarboxylate .Chemical Reactions Analysis
The compound has been used in ring-opening metathesis polymerization (ROMP) reactions . The polymerization reactions proceeded in a controlled manner .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H12O5 . Its average mass is 212.199 Da and its monoisotopic mass is 212.068466 Da .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate:
Polymer Synthesis
2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is used in the synthesis of polymers through ring-opening metathesis polymerization (ROMP). This compound serves as a monomer that can be polymerized to form poly(norbornene) derivatives. These polymers exhibit unique thermal properties, such as varying glass transition temperatures, which are influenced by the stereochemistry of the monomer .
Pharmaceutical Intermediates
This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its bicyclic structure and functional groups make it a valuable building block for creating complex molecules with potential therapeutic applications. The stereochemistry of the compound can be exploited to produce enantiomerically pure drugs, enhancing their efficacy and reducing side effects .
Catalyst Development
2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is employed in the development of catalysts for organic reactions. Its rigid bicyclic structure provides a stable framework that can support various catalytic sites. This stability is crucial for reactions requiring high temperatures or prolonged reaction times, making it a valuable component in industrial catalysis .
Material Science
In material science, this compound is used to create advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance the strength, flexibility, and thermal stability of the resulting materials. These materials find applications in aerospace, automotive, and electronic industries where high-performance materials are essential .
Chiral Ligands in Asymmetric Synthesis
The compound’s stereochemistry makes it an excellent candidate for use as a chiral ligand in asymmetric synthesis. Chiral ligands are crucial in producing enantiomerically pure compounds, which are important in the pharmaceutical industry. The use of 2,3-dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can improve the selectivity and yield of these reactions .
Biochemical Research
In biochemical research, this compound is used to study enzyme mechanisms and interactions. Its unique structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and aiding in the design of enzyme inhibitors for therapeutic purposes .
Organic Electronics
The compound is also explored in the field of organic electronics. Its incorporation into organic semiconductors can improve the performance of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigidity and stability of the bicyclic structure contribute to the durability and efficiency of these devices .
Environmental Applications
Lastly, 2,3-dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is investigated for environmental applications, such as in the development of biodegradable polymers. These polymers can reduce plastic waste and environmental pollution. The compound’s ability to form stable yet degradable materials makes it a promising candidate for sustainable material development .
将来の方向性
特性
IUPAC Name |
dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-14-9(12)7-5-3-4-6(11-5)8(7)10(13)15-2/h5-8,11H,3-4H2,1-2H3/t5-,6+,7+,8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVPBIOZQSLXMN-SOSBWXJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)OC)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]2CC[C@@H]([C@H]1C(=O)OC)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

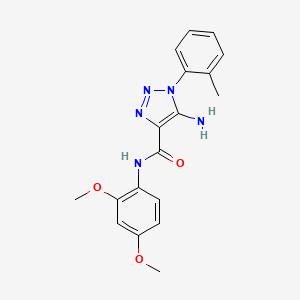

![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)

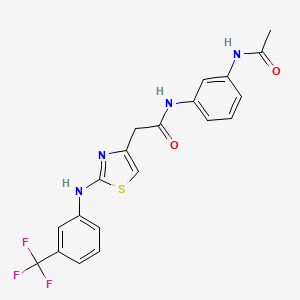
![(Z)-ethyl 2-((3-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724939.png)
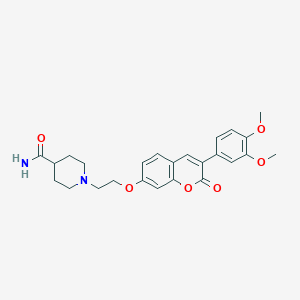
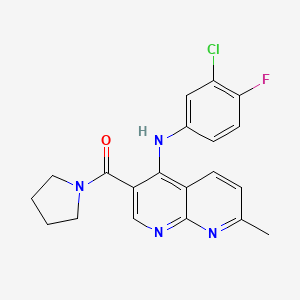
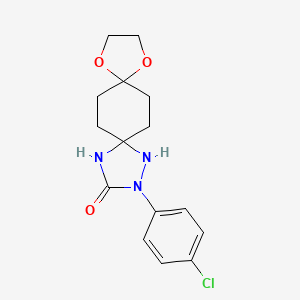
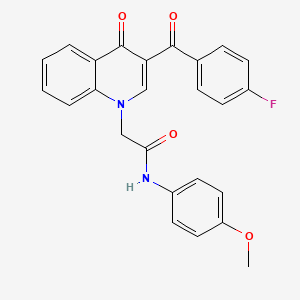
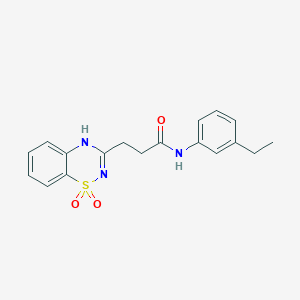
![6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2724950.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2724951.png)
![ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2724953.png)